Acide (S)-2-amino-2-(4-bromophényl)acétique

Vue d'ensemble

Description

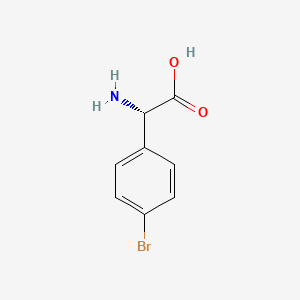

(S)-2-Amino-2-(4-bromophenyl)acetic acid is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-2-Amino-2-(4-bromophenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-2-(4-bromophenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche chimique

“Acide (S)-2-amino-2-(4-bromophényl)acétique” est un composé chimique de formule moléculaire C8H7BrO2 . Il est utilisé en recherche chimique en raison de ses propriétés uniques. Il a un point de fusion de 112°C à 114°C et est légèrement soluble dans l'eau . Il est également très soluble dans l'alcool éthylique, l'éther diéthylique et le carb .

Synthèse organique

Ce composé joue un rôle important dans la synthèse organique. Il est utilisé comme standard dans l'extraction des nonylphénol polyéthoxy carboxylates avec 1 à 4 groupes éthoxy à partir d'échantillons de boues .

Substance inhibitrice de la croissance

L'acide 4-bromophénylacétique, qui est structurellement similaire à “l'this compound”, est connu pour être une substance inhibitrice de la croissance . Cela suggère que “l'this compound” pourrait également avoir des applications potentielles en recherche biologique, en particulier dans les études liées à l'inhibition de la croissance.

Sécurité et manipulation

En termes de sécurité et de manipulation, ce composé est classé sous le signalement GHS : Attention. Il provoque une irritation cutanée, une irritation grave des yeux et peut provoquer une irritation des voies respiratoires . Par conséquent, il est crucial de manipuler ce composé avec soin dans les applications de recherche, en garantissant l'utilisation de gants de protection, de vêtements de protection et de protection des yeux/du visage .

Science des matériaux

Les propriétés physiques et chimiques uniques du composé, telles que sa forme de poudre cristalline et ses caractéristiques de solubilité , suggèrent des applications potentielles en science des matériaux. Il pourrait être utilisé dans le développement de nouveaux matériaux ou dans l'étude des propriétés des matériaux.

Mécanisme D'action

Target of Action

It is known that similar compounds, such as 4-bromophenylacetic acid, have been identified as inhibitors of phosphatase . Phosphatases are enzymes that remove phosphate groups from molecules, playing a crucial role in cellular signaling and metabolism.

Mode of Action

It can be inferred from the related compound, 4-bromophenylacetic acid, that it may interact with its targets, such as phosphatases, and inhibit their activity . This inhibition could lead to changes in the phosphorylation state of various proteins, affecting cellular processes.

Result of Action

Based on its potential role as a phosphatase inhibitor, it could lead to changes in the phosphorylation state of various proteins, affecting cellular processes such as signal transduction, metabolism, and cell growth and differentiation .

Analyse Biochimique

Biochemical Properties

(S)-2-Amino-2-(4-bromophenyl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to conjugate with aspartic acid in plant protoplasts to form 4-bromophenylacetyl-L-aspartic acid . This interaction suggests that (S)-2-Amino-2-(4-bromophenyl)acetic acid may influence amino acid metabolism and protein synthesis.

Cellular Effects

The effects of (S)-2-Amino-2-(4-bromophenyl)acetic acid on cellular processes are diverse. It has been reported to cause depolarization of the transmembrane potential difference in tobacco protoplasts This indicates that (S)-2-Amino-2-(4-bromophenyl)acetic acid can influence cell signaling pathways and cellular metabolism

Molecular Mechanism

At the molecular level, (S)-2-Amino-2-(4-bromophenyl)acetic acid exerts its effects through various mechanisms. It can form hydrazone derivatives by reacting with aldehydes, which may further interact with biomolecules . The compound’s ability to conjugate with aspartic acid also highlights its role in modifying amino acid pathways . These interactions can lead to enzyme inhibition or activation, affecting gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of (S)-2-Amino-2-(4-bromophenyl)acetic acid are crucial for its long-term effects on cellular function. Studies have shown that the compound can be synthesized and isolated through various methods, ensuring its stability for experimental use

Metabolic Pathways

(S)-2-Amino-2-(4-bromophenyl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conjugation with other amino acids, such as aspartic acid . These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of (S)-2-Amino-2-(4-bromophenyl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

(S)-2-Amino-2-(4-bromophenyl)acetic acid’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function

Propriétés

IUPAC Name |

(2S)-2-amino-2-(4-bromophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLQICUORRMFHY-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426155 | |

| Record name | (S)-2-Amino-2-(4-bromophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848188-26-1 | |

| Record name | (S)-2-Amino-2-(4-bromophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.